Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride
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Overview
Description
Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride is a complex organic compound that features a 1,2,4-thiadiazole ring, an azo group, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride typically involves multiple steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Azo coupling reaction: The 1,2,4-thiadiazole derivative is then coupled with an aromatic amine to form the azo compound.
Quaternization: The final step involves the quaternization of the tertiary amine with benzyl chloride to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or hydroxides can react with the quaternary ammonium group.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Chemistry
In chemistry, Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride is used as a precursor for the synthesis of other complex molecules and as a reagent in various organic reactions .
Biology and Medicine
It may also be explored for its potential use in drug delivery systems due to its quaternary ammonium group, which can enhance solubility and bioavailability .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural features . It may also find applications in the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride is primarily related to its ability to interact with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis . The 1,2,4-thiadiazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Azo compounds: These compounds contain the azo group and are used in dyes and pigments.
Quaternary ammonium compounds: These compounds have antimicrobial properties and are used in disinfectants and antiseptics.
Uniqueness
Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride is unique due to the combination of the 1,2,4-thiadiazole ring, azo group, and quaternary ammonium group in a single molecule.
Properties
CAS No. |
36790-30-4 |
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Molecular Formula |
C28H33ClN6S |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C28H33N6S.ClH/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;/h6-17,20H,5,18-19,21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MOXIEKYDRPPKNK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.[Cl-] |
Origin of Product |
United States |
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